molecular formula C10H16N4 B11904168 3-(2-Methylpiperidin-1-yl)pyrazin-2-amine

3-(2-Methylpiperidin-1-yl)pyrazin-2-amine

Cat. No.: B11904168
M. Wt: 192.26 g/mol
InChI Key: QBQVNEMQHRKWKP-UHFFFAOYSA-N
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Description

3-(2-Methylpiperidin-1-yl)pyrazin-2-amine is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazine ring substituted with a 2-methylpiperidin-1-yl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpiperidin-1-yl)pyrazin-2-amine typically involves the reaction of pyrazine derivatives with 2-methylpiperidine. One common method includes the nucleophilic substitution reaction where the pyrazine ring is activated by a leaving group, such as a halide, and then reacted with 2-methylpiperidine under basic conditions . The reaction is usually carried out in an organic solvent like dichloromethane or ethanol at elevated temperatures to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpiperidin-1-yl)pyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

3-(2-Methylpiperidin-1-yl)pyrazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methylpiperidin-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Methylpiperidin-1-yl)pyrazin-3,6-d2-2-amine
  • N-(2-Methylpiperidin-1-yl)pyrazin-2-amine

Uniqueness

3-(2-Methylpiperidin-1-yl)pyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

3-(2-methylpiperidin-1-yl)pyrazin-2-amine

InChI

InChI=1S/C10H16N4/c1-8-4-2-3-7-14(8)10-9(11)12-5-6-13-10/h5-6,8H,2-4,7H2,1H3,(H2,11,12)

InChI Key

QBQVNEMQHRKWKP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=NC=CN=C2N

Origin of Product

United States

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